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Compound of Interest

Compound Name: AT-9010 tetrasodium

Cat. No.: B15074142 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
AT-9010 tetrasodium is the active triphosphate metabolite of the investigational oral antiviral

prodrug AT-527. It has garnered significant interest within the scientific community for its potent

inhibitory activity against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the

causative agent of COVID-19. This technical guide provides a comprehensive overview of the

molecular characteristics, mechanism of action, and key experimental data related to AT-9010
tetrasodium. It is intended to serve as a valuable resource for researchers and professionals

involved in the discovery and development of novel antiviral therapeutics.

Core Molecular and Physicochemical Properties
AT-9010 tetrasodium is a modified guanosine nucleotide analog. Its fundamental properties

are summarized in the table below.
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Property Value Citation(s)

Molecular Formula C₁₁H₁₃FN₅Na₄O₁₃P₃ [1][2][3]

Molecular Weight 627.13 g/mol [1][2][3]

CAS Number 1621884-18-1 [1]

Physical Appearance White to off-white solid

Solubility Soluble in water (100 mg/mL) [3]

Storage Conditions
-20°C to -80°C, protected from

light, dry
[1][3]

Mechanism of Action: Dual Inhibition of SARS-CoV-
2 Polymerase
AT-9010 exhibits a novel dual mechanism of action, targeting two essential enzymatic activities

of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), also known as nsp12. This dual

inhibition provides a potential advantage in overcoming viral resistance.

Inhibition of the RdRp Catalytic Site
As a nucleoside triphosphate analog, AT-9010 acts as a competitive inhibitor of the natural

substrate, guanosine triphosphate (GTP), for incorporation into the nascent viral RNA strand by

the RdRp active site. Following its incorporation, the 2'-fluoro and 2'-C-methyl modifications on

the ribose sugar of AT-9010 cause immediate chain termination of RNA synthesis. This is due

to steric hindrance that prevents the correct alignment of the incoming nucleoside triphosphate,

thereby halting viral replication.

Inhibition of the NiRAN Domain
In addition to its action at the RdRp catalytic site, AT-9010 also binds to the N-terminal

Nidovirus RdRp-associated nucleotidyltransferase (NiRAN) domain of nsp12. The NiRAN

domain is essential for viral replication, and AT-9010 has been shown to inhibit its

nucleotidyltransferase activity. This inhibition occurs as AT-9010 outcompetes native

nucleotides for binding within the NiRAN active site. This secondary mechanism of action

further disrupts the viral replication machinery.
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Metabolic Activation Pathway
AT-9010 is the pharmacologically active form of the orally administered prodrug AT-527. As a

triphosphate, AT-9010 itself cannot readily cross cell membranes. The prodrug AT-527 is

designed to be metabolized intracellularly to generate AT-9010. The putative metabolic

activation pathway involves a series of enzymatic steps.
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Caption: Metabolic activation of the prodrug AT-527 to the active triphosphate AT-9010.

Experimental Protocols
While detailed, proprietary protocols are not publicly available, this section outlines the general

methodologies employed in the preclinical evaluation of AT-9010 and its parent compounds.

In Vitro Antiviral Activity Assays
Objective: To determine the potency of the parent compound (e.g., AT-511) in inhibiting SARS-

CoV-2 replication in cell culture.

General Procedure (Cytopathic Effect Inhibition Assay):

Cell Seeding: Vero E6 cells, a commonly used cell line susceptible to SARS-CoV-2 infection,

are seeded in 96-well plates and incubated to form a monolayer.

Compound Preparation: A serial dilution of the test compound (e.g., AT-511) is prepared in

cell culture medium.

Infection: The cell monolayers are infected with a known titer of SARS-CoV-2.
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Treatment: Immediately following infection, the diluted test compound is added to the

respective wells.

Incubation: The plates are incubated for a period of 2-4 days to allow for viral replication and

the development of cytopathic effects (CPE).

CPE Assessment: The extent of CPE in each well is observed and can be quantified using

methods such as crystal violet staining, which stains viable cells.

Data Analysis: The concentration of the compound that inhibits CPE by 50% (EC₅₀) is

calculated.

General Procedure (Plaque Reduction Assay):

Cell Seeding and Infection: As described above.

Treatment and Overlay: After infection, the virus-containing medium is removed, and the

cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose)

containing various concentrations of the test compound. This overlay restricts the spread of

the virus to adjacent cells, leading to the formation of localized lesions called plaques.

Incubation: Plates are incubated for several days to allow for plaque formation.

Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet) to visualize and

count the plaques.

Data Analysis: The concentration of the compound that reduces the number of plaques by

50% (PRNT₅₀) is determined.

Quantification of Intracellular AT-9010 Levels
Objective: To measure the concentration of the active metabolite AT-9010 within cells following

treatment with the prodrug.

General Procedure (LC-MS/MS):

Cell Culture and Treatment: A suitable cell line (e.g., human airway epithelial cells) is

cultured and treated with the prodrug (e.g., AT-511) for a specified duration.
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Cell Lysis and Extraction: The cells are harvested and lysed to release the intracellular

contents. A liquid-liquid or solid-phase extraction is performed to isolate the nucleotides,

including AT-9010, from other cellular components.

LC Separation: The extracted sample is injected into a high-performance liquid

chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

A suitable column (e.g., a reverse-phase C18 column) is used to separate AT-9010 from

other molecules in the mixture based on its physicochemical properties.

MS/MS Detection: The eluent from the LC system is introduced into a tandem mass

spectrometer. The mass spectrometer is set to specifically detect and fragment the parent

ion of AT-9010 and then detect specific fragment ions. This multiple reaction monitoring

(MRM) provides high selectivity and sensitivity for quantification.

Quantification: The amount of AT-9010 in the sample is determined by comparing its signal to

that of a standard curve generated with known concentrations of a pure AT-9010 standard.

Logical Workflow for Antiviral Drug Evaluation
The evaluation of a nucleotide analog prodrug like AT-527 follows a logical progression from in

vitro characterization to more complex biological systems.
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Caption: A logical workflow for the preclinical evaluation of an antiviral prodrug.

Summary of Preclinical Data
The following table summarizes key preclinical findings for AT-9010 and its parent compound,

AT-511.
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Parameter Cell Line/System Value/Observation Citation(s)

EC₉₀ of AT-511 vs.

SARS-CoV-2

Normal Human Airway

Epithelial Cells
0.47 µM

AT-9010 Formation

(from 10 µM AT-511)

Normal Human

Bronchial Epithelial

Cells

698 ± 15 µM

AT-9010 Formation

(from 10 µM AT-511)

Normal Human Nasal

Epithelial Cells
236 ± 14 µM

Half-life of AT-9010

Normal Human

Bronchial/Nasal

Epithelial Cells

At least 38 hours

Mechanism of Action
SARS-CoV-2

Polymerase (nsp12)

Dual inhibition of

RdRp catalytic site

(chain termination)

and NiRAN domain

activity

Conclusion
AT-9010 tetrasodium represents a promising antiviral agent with a well-defined, dual

mechanism of action against SARS-CoV-2. Its generation from an orally bioavailable prodrug,

AT-527, and its potent inhibition of two key viral enzymatic functions make it a compelling

candidate for further development. The information provided in this technical guide serves as a

foundational resource for researchers working to advance our understanding and application of

novel antiviral strategies. Further investigation into its activity against emerging viral variants

and its clinical efficacy is warranted.
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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